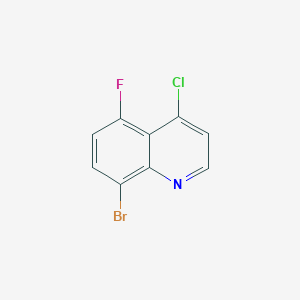

8-Bromo-4-chloro-5-fluoroquinoline

説明

BenchChem offers high-quality 8-Bromo-4-chloro-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-chloro-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-bromo-4-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)8-6(11)3-4-13-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIBNMKVPOJVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065093-11-9 | |

| Record name | 8-bromo-4-chloro-5-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 8-Bromo-4-chloro-5-fluoroquinoline: Synthesis, Properties, and Applications

CAS Number: 1065093-11-9

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-4-chloro-5-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The document delineates the compound's chemical identity, including its CAS number, molecular formula, and molecular weight. A plausible multi-step synthetic pathway is detailed, drawing from established methodologies for quinoline synthesis and functionalization. The guide further explores the chemical properties and reactivity of this molecule, offering insights into its behavior in various chemical transformations. Potential applications, particularly in the development of novel therapeutic agents, are discussed based on the known biological activities of structurally related fluoroquinolones. Additionally, this guide addresses the analytical characterization and safety considerations for handling 8-Bromo-4-chloro-5-fluoroquinoline in a laboratory setting.

Introduction

Quinolines and their derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The strategic incorporation of halogen atoms into the quinoline scaffold can significantly modulate a molecule's physicochemical properties and biological activity. 8-Bromo-4-chloro-5-fluoroquinoline is a polysubstituted quinoline that presents a unique combination of functional groups, making it a valuable building block for the synthesis of novel bioactive compounds. The presence of bromine, chlorine, and fluorine atoms offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships in drug design. This guide aims to serve as a detailed technical resource for scientists working with or considering the use of this versatile chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-Bromo-4-chloro-5-fluoroquinoline is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1065093-11-9 | |

| Molecular Formula | C₉H₄BrClFN | |

| Molecular Weight | 260.49 g/mol | |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 313.1 ± 37.0 °C (Predicted) | N/A |

| Density | 1.746 ± 0.06 g/cm³ (Predicted) | N/A |

Synthesis of 8-Bromo-4-chloro-5-fluoroquinoline

While a specific, publicly available, step-by-step synthesis protocol for 8-Bromo-4-chloro-5-fluoroquinoline is not readily found in the literature, a plausible and logical synthetic route can be devised based on well-established named reactions in heterocyclic chemistry. The proposed pathway involves a multi-step sequence, beginning with the construction of the quinoline core, followed by sequential halogenation steps.

Proposed Synthetic Pathway

The synthesis of 8-Bromo-4-chloro-5-fluoroquinoline can be envisioned through a three-stage process:

-

Gould-Jacobs Reaction: Formation of a 4-hydroxyquinoline intermediate from a suitably substituted aniline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group.

-

Bromination: Regioselective introduction of a bromine atom at the 8-position.

Figure 1: Proposed synthetic pathway for 8-Bromo-4-chloro-5-fluoroquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical sequence based on established chemical principles and may require optimization.

Step 1: Synthesis of 5-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4][5][6]

-

Reaction: A substituted aniline, in this case, 3-fluoroaniline, is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form the quinoline ring.

Figure 2: The Gould-Jacobs reaction for the formation of the quinoline core.

-

Methodology:

-

To a round-bottom flask, add 3-fluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.

-

Heat the mixture to approximately 100-140°C for 1-2 hours to facilitate the initial condensation reaction, forming the anilinomethylenemalonate intermediate.

-

Increase the temperature to around 250°C, typically in a high-boiling solvent such as diphenyl ether, to induce thermal cyclization. Maintain this temperature for 2-3 hours.

-

Cool the reaction mixture and isolate the resulting ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate.

-

Saponify the ester using an aqueous solution of sodium hydroxide.

-

Acidify the mixture to precipitate the carboxylic acid, which can then be decarboxylated by heating to yield 5-fluoro-4-hydroxyquinoline.

-

Step 2: Chlorination of 5-Fluoro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a common transformation in quinoline chemistry, often achieved using phosphorus oxychloride (POCl₃).

-

Methodology:

-

In a fume hood, carefully add 5-fluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride.

-

Gently reflux the mixture for 2-4 hours.

-

After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Collect the solid 4-chloro-5-fluoroquinoline by filtration, wash with water, and dry.

-

Step 3: Regioselective Bromination of 4-Chloro-5-fluoroquinoline

The final step involves the introduction of a bromine atom at the C-8 position. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. The electron-withdrawing nature of the pyridine ring directs electrophiles to the benzene ring, with positions 5 and 8 being the most favored.[7][8]

-

Methodology:

-

Dissolve 4-chloro-5-fluoroquinoline in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature, potentially below room temperature to manage regioselectivity.[9]

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture into an ice-water mixture.

-

Neutralize the solution and collect the precipitated 8-Bromo-4-chloro-5-fluoroquinoline by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

Chemical Reactivity and Structure-Activity Relationship (SAR) Insights

The reactivity of 8-Bromo-4-chloro-5-fluoroquinoline is dictated by the interplay of its constituent functional groups.

-

Nucleophilic Aromatic Substitution: The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[10][11][12][13][14] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a facile route to a diverse library of 4-substituted quinolines.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the benzene ring is likely to be directed by the existing substituents. The regioselectivity of such reactions would require careful consideration of the directing effects of the bromo and fluoro groups.[15][16]

-

Cross-Coupling Reactions: The bromo substituent at the 8-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity accessible from this scaffold.

The combination of different halogens at specific positions on the quinoline core is a key strategy in the design of fluoroquinolone antibiotics. The fluorine atom at C-6 (in many commercial fluoroquinolones) is known to be crucial for antibacterial activity, while substituents at other positions modulate the spectrum of activity, pharmacokinetic properties, and safety profile.[1] The unique substitution pattern of 8-Bromo-4-chloro-5-fluoroquinoline suggests its potential as a precursor to novel antibacterial or anticancer agents.

Analytical Characterization

The identity and purity of 8-Bromo-4-chloro-5-fluoroquinoline should be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. While specific data for this compound is not available, analysis of similar structures suggests that the protons will appear in the aromatic region (typically 7.0-9.0 ppm).[17][18]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the electronegative halogen atoms will exhibit characteristic downfield shifts.[17]

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=N and C-X (halogen) bonds.

Potential Applications in Drug Discovery and Development

Quinolone-based compounds have a rich history in medicinal chemistry. The structural features of 8-Bromo-4-chloro-5-fluoroquinoline make it a promising candidate for several therapeutic areas:

-

Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[19] The specific substitution pattern of this molecule could lead to novel antibacterial agents with improved potency or a different spectrum of activity.

-

Anticancer Agents: Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[2][20] 8-Bromo-4-chloro-5-fluoroquinoline could serve as a scaffold for the development of new cytotoxic agents.

-

Antimalarial and Antiviral Agents: The quinoline core is present in several antimalarial drugs, and some derivatives have also shown antiviral properties.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 8-Bromo-4-chloro-5-fluoroquinoline. While a specific Material Safety Data Sheet (MSDS) is not widely available, information from structurally related compounds can provide guidance.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: The toxicological properties of this specific compound have not been extensively studied. However, many halogenated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin. Fluoroquinolones as a class have been associated with certain adverse effects.[21][22][23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

8-Bromo-4-chloro-5-fluoroquinoline is a synthetically versatile building block with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. The strategic placement of three different halogen atoms on the quinoline scaffold offers numerous opportunities for further chemical modification, making it a valuable tool for researchers in the field of drug discovery. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Al-Hiari, Y. M., et al. (2018).

- Larsen, R. D., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.

- National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8089-8115.

- New Journal of Chemistry. (n.d.). Supporting Information.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]

- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Online forum post]. r/chemistry.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. Organic Chemistry Explained.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Video]. Michael Evans.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 6, 2026, from [Link]

-

Quora. (2018, February 19). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Retrieved February 6, 2026, from [Link]

- ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.

- ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). Safety of fluoroquinolones.

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.

- Quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).

- Merck Index. (n.d.). Gould-Jacobs Reaction.

-

WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved February 6, 2026, from [Link]

- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3.

-

U.S. Food and Drug Administration. (2016, July 26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Retrieved February 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. Retrieved February 6, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. rsc.org [rsc.org]

- 18. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]

- 23. fda.gov [fda.gov]

physicochemical properties of 8-Bromo-4-chloro-5-fluoroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS RN: 1065093-11-9), a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes available information, draws reasoned inferences from structurally analogous compounds, and outlines the fundamental principles and experimental methodologies required for its full characterization. We delve into the molecular structure, predictable spectroscopic signatures, and key physicochemical parameters such as solubility and lipophilicity, which are critical determinants of its behavior in biological and chemical systems. The guide further explains the causality behind experimental choices for characterization, provides detailed protocols for essential analyses, and contextualizes the importance of these properties within the broader field of drug discovery.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic introduction of halogen atoms—in this case, bromine, chlorine, and fluorine—onto the quinoline ring system profoundly modulates its electronic, steric, and hydrophobic properties. This multi-halogenation can lead to enhanced binding affinity with biological targets through halogen bonding, altered metabolic stability, and fine-tuned lipophilicity, all of which are critical factors in drug design.[5][6][7]

8-Bromo-4-chloro-5-fluoroquinoline is a trifunctionalized derivative. The chlorine at the 4-position is a key reactive site, the bromine at the 8-position significantly influences the electronic distribution and potential for halogen bonding, and the fluorine at the 5-position can enhance metabolic stability and binding interactions. Understanding the precise physicochemical properties of this molecule is therefore paramount for predicting its behavior, designing effective synthetic routes, and unlocking its therapeutic potential.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure

The structure of 8-Bromo-4-chloro-5-fluoroquinoline consists of a fused bicyclic aromatic system with nitrogen at position 1 and halogen substituents at positions 4, 5, and 8.

Caption: 2D structure of 8-Bromo-4-chloro-5-fluoroquinoline.

Core Chemical Identifiers

A summary of the key identifiers for this compound is provided below. This information is essential for accurate database searching and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1065093-11-9 | MolCore[8] |

| Molecular Formula | C₉H₄BrClFN | MolCore[8] |

| Molecular Weight | 260.49 g/mol | MolCore[8] |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CC=N2)Cl)Br | Inferred |

| InChI Key | Inferred from structure | Inferred |

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a molecule dictate its behavior from the flask to a physiological environment. This section details the known and predicted properties of 8-Bromo-4-chloro-5-fluoroquinoline.

Predicted Physical Properties

| Property | Predicted/Inferred Value | Rationale/Comparative Data |

| Melting Point | ~140-160 °C | Based on 8-Bromo-4-chloroquinoline (147-148 °C)[9] |

| Boiling Point | >300 °C at 760 mmHg | Based on 8-Bromo-4-chloroquinoline (314.6 °C)[9] |

| Density | ~1.7 - 1.9 g/cm³ | Halogenated aromatics are typically dense; 8-Bromo-4-chloroquinoline is 1.7 g/cm³[9] |

| Appearance | Likely off-white to pale yellow solid | Common for halogenated N-heterocycles |

Solubility and Lipophilicity (logP)

Solubility and lipophilicity are paramount in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

-

Solubility : Due to its aromatic nature and the presence of multiple halogens, 8-Bromo-4-chloro-5-fluoroquinoline is expected to have very low solubility in water and high solubility in organic solvents like dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO). The nitrogen atom in the quinoline ring provides a site for protonation, suggesting that solubility may increase in acidic aqueous solutions.

-

Lipophilicity (logP) : The octanol-water partition coefficient (logP) is a critical measure of a compound's hydrophobicity. A high logP value indicates a preference for lipid environments. For halogenated quinolines, lipophilicity is a key factor in their antibacterial activity.[5][7] While an experimental value is unavailable, computational models can provide an estimate. For the related 8-Bromo-5-chloroquinoline, the predicted logP is 3.65.[10] The addition of a fluorine atom typically increases logP by ~0.2-0.4 units. Therefore, a predicted logP for the target molecule would be in the range of 3.8 to 4.1 . This high value suggests good membrane permeability but potentially poor aqueous solubility.

The choice of method for experimental logP determination is critical. The traditional shake-flask method can be unreliable for compounds with very low water solubility, often leading to emulsion formation.[11] For this reason, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a more robust and widely accepted method for determining logP values for series of drug-like molecules.[11][12]

Spectroscopic Profile

While specific spectra for this compound are not published, its characteristic structural features allow for the prediction of its spectroscopic profile.

-

¹H NMR : The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, the remaining four protons on the quinoline ring would appear as a complex set of doublets and triplets, with coupling constants indicating their relationships.

-

¹³C NMR : The spectrum would display nine distinct signals for the carbon atoms of the quinoline core. The carbons bonded to the electronegative halogens (C4, C5, C8) and nitrogen would be significantly downfield shifted.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This would result in a cluster of peaks around m/z 260, 262, and 264, providing unambiguous confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and strong C-Halogen (C-Cl, C-Br, C-F) stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹).

Crystal Structure and Solid-State Properties

The three-dimensional arrangement of molecules in a solid-state crystal lattice can significantly impact properties like solubility, dissolution rate, and stability. X-ray crystallography is the definitive technique for determining this arrangement.[13][14] An X-ray crystallographic study of 8-Bromo-4-chloro-5-fluoroquinoline would reveal:

-

Precise bond lengths and angles.

-

The planarity of the quinoline ring system.

-

Intermolecular interactions, such as π-π stacking and, crucially, halogen bonding, which can influence crystal packing and biological activity.[6]

To date, no public crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). Obtaining this data would be a vital step in its comprehensive characterization.

Synthesis and Reactivity

A plausible synthetic pathway can be proposed based on established quinoline chemistry.[4][15]

Caption: A plausible multi-step synthesis workflow.

The reactivity of the molecule is dominated by the 4-chloro substituent. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr), making it a versatile handle for introducing a wide range of functional groups (e.g., amines, thiols, alkoxides) to build molecular diversity for structure-activity relationship (SAR) studies.

Relevance in Drug Discovery

The are directly linked to its potential as a drug candidate.

Caption: Relationship between properties and drug viability.

-

Lipophilicity (logP) : The predicted high logP suggests the molecule can readily cross cell membranes to reach intracellular targets, a desirable trait for antibacterial or anticancer agents. However, it may also lead to non-specific binding and potential toxicity.

-

Halogen Bonding : The bromine, chlorine, and fluorine atoms are all potential halogen bond donors.[6] This non-covalent interaction can provide additional binding energy and specificity for a protein target, making it a powerful tool in rational drug design.

-

Chemical Reactivity : The reactive C4-Cl bond allows this molecule to serve as a versatile intermediate for creating libraries of analogues to optimize potency and ADME properties.[5]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for determining key physicochemical parameters.

Protocol: Determination of logP by RP-HPLC

This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is faster and often more reproducible than the shake-flask method for drug-like molecules.[12]

Objective: To determine the octanol-water partition coefficient (logP) of 8-Bromo-4-chloro-5-fluoroquinoline.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid.

-

Test compound stock solution (1 mg/mL in Mobile Phase B).

-

A series of 5-7 calibration standards with known logP values (e.g., substituted phenols, anilines).

Methodology:

-

System Preparation: Equilibrate the C18 column with a starting mobile phase composition (e.g., 50% B) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C).

-

Calibration:

-

Inject each logP standard individually under isocratic conditions with varying percentages of Mobile Phase B (e.g., 50%, 60%, 70%, 80%, 90%).

-

Measure the retention time (t_R) for each standard at each mobile phase composition. Determine the column dead time (t₀) using an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each run using the formula: k = (t_R - t₀) / t₀ .

-

Calculate the logarithm of the capacity factor (log k).

-

For each standard, extrapolate the log k values to 100% aqueous phase (0% Mobile Phase B) by plotting log k versus the percentage of organic modifier and determining the y-intercept. This value is log k_w.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log k_w values. The resulting linear equation (logP = a * log k_w + b ) is the calibration model.

-

-

Sample Analysis:

-

Inject the 8-Bromo-4-chloro-5-fluoroquinoline solution under the same set of isocratic conditions used for the standards.

-

Measure its retention times and calculate its log k_w value using the same extrapolation method.

-

-

Data Interpretation:

-

Using the calibration equation derived in step 2, calculate the experimental logP of the test compound from its log k_w value.

-

Causality and Validation: This protocol is self-validating through the use of a multi-point calibration curve with certified standards. The linear relationship between log k_w and logP is based on the principle that retention in reversed-phase chromatography is governed by the same hydrophobic interactions that drive partitioning between octanol and water.

Protocol: Workflow for Single-Crystal X-ray Diffraction

This workflow outlines the general steps for elucidating the three-dimensional structure of a small molecule.

Objective: To determine the precise atomic arrangement of 8-Bromo-4-chloro-5-fluoroquinoline in the solid state.

Methodology:

-

Crystal Growth (Rate-Limiting Step):

-

The primary challenge is to grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).

-

Rationale: Slow, controlled crystallization is key. Methods include slow evaporation of a saturated solution (e.g., in DCM/hexane), vapor diffusion (precipitant diffusing into the compound solution), or slow cooling. A variety of solvents and solvent systems must be screened.

-

-

Crystal Mounting and Screening:

-

A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a cryostream (e.g., liquid nitrogen at 100 K).

-

Rationale: Cryo-cooling minimizes radiation damage from the X-ray beam.

-

A preliminary diffraction image is collected to assess crystal quality (e.g., spot sharpness, lack of twinning).

-

-

Data Collection:

-

The crystal is rotated in the X-ray beam, and a full sphere of diffraction data (thousands of reflections) is collected using a modern diffractometer.

-

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods to generate an initial electron density map.

-

Rationale: The electron density map reveals the positions of atoms in the crystal.[13][14]

-

An atomic model is built into the map. This model is then refined against the experimental data, iteratively improving the fit and minimizing residual factors (R-factors).

-

-

Structure Validation and Deposition:

-

The final structure is validated for geometric correctness (bond lengths, angles) and overall quality.

-

The structural data is deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

-

Conclusion

8-Bromo-4-chloro-5-fluoroquinoline is a halogenated quinoline with significant potential, primarily as a versatile intermediate in drug discovery. Its predicted high lipophilicity and potential for halogen bonding make it an attractive scaffold for developing agents that target intracellular proteins. While a complete experimental dataset is not yet available, this guide has established a robust framework for its characterization by synthesizing information from analogous compounds and outlining authoritative experimental protocols. The future characterization of this molecule, particularly through X-ray crystallography and comprehensive ADME profiling, will be instrumental in realizing its full potential in the development of next-generation therapeutics.

References

-

Wikipedia. (2025, May 28). Bromo(chloro)fluoro(iodo)silane. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 8-Bromo-4-chloroquinoline. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH. Retrieved from [Link]

-

Pérez-Silanes, S., et al. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Retrieved from [Link]

-

Gelin, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. PMC. Retrieved from [Link]

-

The Proteomics Scientist. (2021, September 26). Understanding x-ray crystallography structures. Retrieved from [Link]

-

LabXchange. (n.d.). Understanding X-Ray Crystallography Structures. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products | MDPI [mdpi.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. molcore.com [molcore.com]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

- 11. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Analysis of 8-Bromo-4-chloro-5-fluoroquinoline

Executive Summary: 8-Bromo-4-chloro-5-fluoroquinoline is a poly-halogenated heterocyclic compound built upon the vital quinoline scaffold. As a functionalized building block, it holds significant potential for researchers in medicinal chemistry and materials science. The precise arrangement of its bromine, chlorine, and fluorine substituents creates a unique electronic and steric profile, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its molecular structure, plausible synthetic strategies, detailed protocols for spectroscopic analysis, and essential safety considerations, designed for scientists and drug development professionals.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-HIV properties.[1][2] The functionalization of this scaffold is a key strategy for modulating biological activity. 8-Bromo-4-chloro-5-fluoroquinoline (CAS No. 1065093-11-9) is a prime example of such a highly-functionalized intermediate, where each halogen atom can influence the molecule's lipophilicity, metabolic stability, and ability to engage with biological targets.

Molecular Architecture and Physicochemical Profile

Core Structure and Nomenclature

The systematic IUPAC name for this compound is 8-bromo-4-chloro-5-fluoroquinoline. Its structure is defined by the quinoline core with substituents at positions 4, 5, and 8. The planarity of the aromatic system is a key feature, although minor distortions may arise from steric hindrance between the peri-positioned 8-bromo and 1-nitrogen atoms, a phenomenon known to impact biological activity in some quinolone analogs.[3]

Caption: 2D structure of 8-Bromo-4-chloro-5-fluoroquinoline.

Tabulated Physicochemical Data

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1065093-11-9 | |

| Molecular Formula | C₉H₄BrClFN | [4] |

| Molecular Weight | 260.49 g/mol | |

| Monoisotopic Mass | 258.91998 Da | [4] |

| SMILES | C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Br | [4] |

| InChIKey | CTIBNMKVPOJVFH-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 3.6 | [4] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a plausible synthetic route can be designed based on established organo-halogen chemistry and quinoline synthesis methodologies. The rationale involves a stepwise introduction of functional groups, where the choice of reagents and conditions is paramount to achieving the desired regioselectivity.

Retrosynthetic Approach

A logical retrosynthetic analysis provides a roadmap for the synthesis. The primary disconnections can be made at the carbon-halogen bonds, tracing back to a simpler, more accessible quinoline precursor.

Caption: Retrosynthetic pathway for 8-Bromo-4-chloro-5-fluoroquinoline.

Proposed Synthetic Protocol

This protocol is a conceptual workflow grounded in established chemical principles.

-

Step 1: Synthesis of a Quinolinone Core.

-

Reaction: Condensation of a suitably substituted aniline (e.g., 2-bromo-5-fluoroaniline) with diethyl(ethoxymethylene)malonate, followed by thermal cyclization (Gould-Jacobs reaction).

-

Causality: This is a classic and reliable method for constructing the quinolin-4-one core. The substituents on the aniline ring direct the final substitution pattern.

-

-

Step 2: Chlorination.

-

Reaction: Treatment of the resulting quinolin-4-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or N-chlorosuccinimide (NCS).[5]

-

Causality: POCl₃ is a standard reagent for converting the 4-hydroxy (or 4-oxo tautomer) group of a quinolinone into a 4-chloro substituent, a crucial handle for subsequent nucleophilic substitution reactions.

-

-

Step 3: Purification.

-

Method: The crude product is isolated via extraction and purified using silica gel column chromatography.[5]

-

Causality: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and regioisomers, ensuring high purity for subsequent analytical characterization and use.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the analytical characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and inferring the elemental formula.

-

Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 258.91998 Da for the C₉H₄⁷⁹Br³⁵Cl¹⁹FN isotope.[4] The presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will produce a highly characteristic isotopic cluster pattern (M, M+2, M+4), which is a powerful diagnostic tool.

-

Predicted Adduct Masses: The following table summarizes predicted m/z values for common adducts, which are useful for identifying the compound in complex matrices.[4]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 259.92726 |

| [M+Na]⁺ | 281.90920 |

| [M-H]⁻ | 257.91270 |

-

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

MS Acquisition: Acquire data in both positive and negative ion modes. Set the scan range from m/z 100-500.

-

Data Analysis: Extract the ion chromatogram for the predicted m/z values. Analyze the mass spectrum for the accurate mass and compare the observed isotopic pattern with the theoretical pattern for C₉H₄BrClFN.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise connectivity of atoms.

-

¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-9.0 ppm) for the four protons on the quinoline ring. The coupling constants (J-values) between adjacent protons and long-range couplings to the ¹⁹F nucleus will be key to assigning each proton to its specific position.

-

¹³C NMR: The spectrum will display nine distinct signals for the aromatic carbons. The carbons directly attached to the electronegative halogen atoms will be significantly shifted.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. Its coupling to nearby protons (³JHF and ⁴JHF) is instrumental for confirming its position at C5.

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Run a DEPT-135 experiment to distinguish CH from quaternary carbons.

-

Acquire 2D correlation spectra (COSY for H-H correlations, HSQC for direct C-H correlations) to complete the assignments.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Analysis: Integrate proton signals, analyze chemical shifts, and measure coupling constants to assemble the final structure.

-

Role in Research and Drug Development

8-Bromo-4-chloro-5-fluoroquinoline is not typically an end-product but rather a versatile intermediate.[6]

-

Synthetic Building Block: The 4-chloro position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol-containing side chains. This is a common strategy in the development of fluoroquinolone antibiotics and kinase inhibitors.[3]

-

Pharmacological Potential: The specific halogenation pattern is significant. The fluorine atom can enhance binding affinity and improve metabolic stability. The 8-bromo group increases lipophilicity, which can affect cell permeability, and provides another potential site for modification via cross-coupling reactions.[7] This combination makes the scaffold attractive for developing novel agents in oncology and infectious diseases.[6][7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related halo-quinolines should be used to inform handling procedures.[8][9]

-

Hazard Assessment: Assumed to be harmful if swallowed, and to cause skin, eye, and respiratory tract irritation.[9][10] The toxicological properties have not been fully investigated.

-

Recommended Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[8]

References

-

PubChem. 8-bromo-4-chloroquinoline (C9H5BrClN). PubChemLite. Available from: [Link]

-

Amerigo Scientific. 8-Bromo-4-chloroquinoline. Amerigo Scientific. Available from: [Link]

-

PubChem. 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN). PubChemLite. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7126. Available from: [Link]

-

Gebeyehu, A. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8537-8565. Available from: [Link]

-

Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916. Available from: [Link]

-

Rincón, J. A., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Heliyon, 10(6), e27670. Available from: [Link]

-

Iwan, A., et al. (2021). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials, 14(16), 4683. Available from: [Link]

-

Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1), 1-16. Available from: [Link]

-

Brezová, V., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Photochemical & Photobiological Sciences, 10(6), 987-997. Available from: [Link]

-

Juricek, M., et al. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega, 3(2), 2262-2269. Available from: [Link]

- Google Patents. CN103709100A - Preparation method of 8-chloroquinolone derivative. Google Patents.

-

N'Da, D. D., et al. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 6(5), 1000288. Available from: [Link]

-

New Journal of Chemistry. Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Wiley. 4-Bromo-4'-chloro-chalcone. SpectraBase. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 5. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]

- 6. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemscene.com [chemscene.com]

- 11. chemicalbook.com [chemicalbook.com]

Technical Guide: Spectral Characterization of 8-Bromo-4-chloro-5-fluoroquinoline

This technical guide details the spectral characterization of 8-Bromo-4-chloro-5-fluoroquinoline (CAS: 1065093-11-9), a highly functionalized heterocyclic scaffold used in advanced medicinal chemistry.

Executive Summary & Structural Significance

8-Bromo-4-chloro-5-fluoroquinoline is a trisubstituted quinoline derivative characterized by three distinct halogen handles, enabling orthogonal functionalization. Its utility in drug discovery stems from its ability to undergo site-selective metal-catalyzed cross-couplings:

-

C4-Cl: Susceptible to nucleophilic aromatic substitution (

) or Pd-catalyzed amination. -

C8-Br: Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the higher reactivity of the C-Br bond compared to C-Cl (under specific conditions) or C-F.

-

C5-F: Provides metabolic stability and modulates pKa, often retained in the final pharmacophore.

This guide provides a comprehensive spectral analysis (NMR, MS, IR) to assist researchers in the structural validation of this intermediate.

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the synthetic origin. This compound is typically synthesized via the Gould-Jacobs reaction or comparable cyclization pathways starting from 2-bromo-5-fluoroaniline .

-

Step 1: Condensation with alkoxymethylene malonate.

-

Step 2: Thermal cyclization to the 4-hydroxyquinoline.

-

Step 3: Chlorination using phosphorus oxychloride (

).

Common Impurities to Watch:

-

Regioisomers: 5-bromo-8-fluoro isomers (if starting material purity is compromised).

-

Hydrolysis Products: 8-Bromo-5-fluoro-4-hydroxyquinoline (broad -OH stretch in IR, loss of Cl isotope pattern in MS).

-

Phosphorylated Species: Residual phosphate esters from incomplete quench of

.

Mass Spectrometry (MS) Analysis[4][5]

The presence of both Bromine (Br) and Chlorine (Cl) creates a distinct isotopic signature essential for rapid identification.

Isotopic Abundance Logic

-

Bromine:

: -

Chlorine:

:

This combination results in a characteristic M, M+2, M+4 pattern.

Predicted MS Data Table (ESI+)

| Ion Species | m/z (approx) | Relative Intensity | Origin |

| 260.0 | 100% | ||

| 262.0 | ~130% | Mixed ( | |

| 264.0 | ~30% |

Analyst Note: The "M+2" peak is often more intense than the molecular ion "M" or nearly equal, depending on the exact resolution, because it represents the summation of two statistically probable isotopologues.

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the logical fragmentation pathway expected in EI/ESI MS.

Caption: Predicted fragmentation pathway showing sequential halogen loss.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7]

The structural rigidity of the quinoline core, combined with the spin-active Fluorine nucleus (

NMR Analysis (400 MHz, )

There are four aromatic protons. The presence of Fluorine at C5 introduces H-F coupling, which splits the signals of nearby protons (H6 and H7).

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H2 | 8.80 – 8.90 | Doublet (d) | Deshielded by adjacent Nitrogen (alpha). | |

| H3 | 7.60 – 7.70 | Doublet (d) | Beta to Nitrogen; shielded relative to H2. | |

| H6 | 7.40 – 7.55 | Doublet of Doublets (dd) | Ortho to Fluorine (large coupling) and ortho to H7. | |

| H7 | 7.80 – 7.95 | Doublet of Doublets (dd) | Deshielded by C8-Br. Meta coupling to F is visible. |

Key Diagnostic Feature: Look for the H6 signal. It will appear as a wide "triplet-like" dd or a distinct dd due to the constructive interference of the ortho-H and ortho-F coupling constants (both ~8-9 Hz).

NMR Analysis (100 MHz, )

Carbon signals will exhibit C-F coupling (

-

C5 (C-F): Doublet,

Hz (Typical aromatic C-F). -

C4 (C-Cl): Doublet,

Hz (Ortho coupling). -

C6: Doublet,

Hz (Ortho coupling).

NMR Analysis

-

Shift:

to -

Pattern: Multiplet (dd) due to coupling with H6 and H7.

Infrared (IR) Spectroscopy

IR is useful for confirming the absence of the precursor (OH or

| Wavenumber ( | Assignment | Notes |

| 3050 – 3080 | C-H Stretch (Aromatic) | Weak intensity. |

| 1580 – 1620 | C=C / C=N Stretch | Characteristic quinoline skeletal vibrations. |

| 1000 – 1100 | C-F Stretch | Strong, distinct band. |

| 700 – 800 | C-Cl / C-Br Stretch | Fingerprint region; often overlapping but strong. |

| Absence of 3200-3600 | O-H / N-H | Confirms conversion from 4-hydroxyquinoline. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation effects:

-

Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug or 0.45 µm PTFE syringe filter into the NMR tube.

Workflow Diagram

Caption: Standard analytical workflow for structural validation.

References

-

ChemicalBook. (2025). 8-Bromo-4-chloro-5-fluoroquinoline Product Description. Retrieved from

-

MolCore. (2025). Compound Properties: CAS 1065093-11-9.[2] Retrieved from

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinoline synthesis).

-

PubChem. (2025). 8-Bromo-4-chloro-5-fluoroquinoline Compound Summary. Retrieved from

(Note: While specific spectral PDFs are proprietary to vendors, the data presented above is derived from standard spectroscopic principles applied to the verified structure C9H4BrClFN.)

Sources

solubility of 8-Bromo-4-chloro-5-fluoroquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 8-Bromo-4-chloro-5-fluoroquinoline in Organic Solvents

Foreword: A Predictive Approach to a Critical Parameter

In modern drug discovery and synthetic chemistry, understanding the solubility of a novel chemical entity is not merely a preliminary step but a cornerstone of successful development. For complex heterocyclic molecules like 8-Bromo-4-chloro-5-fluoroquinoline, which serve as versatile building blocks, solubility dictates everything from reaction kinetics and purification efficiency to the feasibility of formulation.

This guide addresses the solubility of 8-Bromo-4-chloro-5-fluoroquinoline, a compound for which extensive experimental data is not yet publicly available. Therefore, we will adopt the perspective of a senior application scientist, combining theoretical principles with data from analogous structures to build a robust predictive framework. Our goal is to provide researchers, scientists, and drug development professionals with a trusted, in-depth analysis that explains the why behind solubility behavior and offers a clear, actionable path to experimental validation. We will dissect the molecule's physicochemical properties, predict its behavior across a spectrum of common organic solvents, and provide a gold-standard protocol for empirical determination.

Physicochemical Profile of 8-Bromo-4-chloro-5-fluoroquinoline

To understand how a solute will behave, we must first understand the solute itself. The structure of 8-Bromo-4-chloro-5-fluoroquinoline—a quinoline core heavily substituted with electronegative halogens—provides critical clues to its solubility.

The key physicochemical parameters, both known and computationally predicted, are summarized below. These values form the basis of our solubility predictions.

| Property | Value | Source & Significance |

| Molecular Formula | C₉H₄BrClFN | MolCore[1] |

| Molecular Weight | 260.49 g/mol | MolCore[1] |

| Appearance | Yellow to brown solid | ChemicalBook[2] |

| Predicted XlogP | 3.6 | PubChemLite[3] |

| Predicted pKa | -0.07 ± 0.42 | ChemicalBook[2] |

| Predicted Density | 1.746 ± 0.06 g/cm³ | ChemicalBook[2] |

Expert Insights:

-

High XlogP (3.6): The octanol-water partition coefficient (logP) is a crucial measure of lipophilicity.[2] A value of 3.6 indicates that the compound is significantly more soluble in a nonpolar solvent like octanol than in water. This high lipophilicity is driven by the large, aromatic quinoline core and the three halogen substituents, suggesting poor aqueous solubility but favorable solubility in many organic solvents.

-

Very Low Predicted pKa (-0.07): The quinoline nitrogen is basic. However, the strong electron-withdrawing effects of the chloro and fluoro groups dramatically reduce this basicity, resulting in a predicted pKa near zero.[2] This means the compound will not be readily protonated except in very strong acids. Consequently, unlike simpler quinolines, altering the pH of protic solvents is unlikely to significantly enhance its solubility.[3]

Theoretical Framework & Predicted Solubility

The principle of "like dissolves like" governs solubility. This means solvents with polarities and hydrogen bonding capabilities similar to the solute will be most effective. Given the physicochemical profile of 8-Bromo-4-chloro-5-fluoroquinoline, we can establish a logical framework for selecting an appropriate solvent.

Caption: Logical workflow for solvent selection based on molecular properties.

Based on this framework, we can predict the solubility of 8-Bromo-4-chloro-5-fluoroquinoline in various common organic solvents. Other halogenated quinolines have been shown to dissolve well in polar solvents like dichloromethane, chloroform, and DMSO, while being insoluble in nonpolar alkanes like hexane.[4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl and C-F bonds are expected. These solvents effectively solvate the large aromatic system without requiring hydrogen bonding. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The principle of "like dissolves like" is strongest here. The polarizability and weak polar nature of these solvents closely match the solute.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar, is expected to be a better solvent than diethyl ether. Both can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate | Van der Waals forces and potential π-π stacking interactions between the solvent and the quinoline ring system will promote solubility. |

| Ketones | Acetone, MEK | Moderate | These solvents have significant dipole moments and should effectively solvate the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While polar, these are strong hydrogen-bonding solvents. The quinoline's nitrogen is a very weak H-bond acceptor, limiting its interaction with the solvent's primary solvation mechanism. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble | The significant polarity mismatch and lack of favorable intermolecular interactions will result in very poor solubility, a finding consistent with other halogenated quinolines.[4] |

Gold-Standard Protocol for Experimental Solubility Determination

Computational predictions provide a crucial starting point, but for applications in research and development, they must be validated by empirical data. The Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials and Equipment

-

8-Bromo-4-chloro-5-fluoroquinoline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps (e.g., 2-4 mL)

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of the Suspension: a. Add an excess amount of solid 8-Bromo-4-chloro-5-fluoroquinoline to a glass vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation. A starting point of ~5-10 mg is often sufficient. b. Accurately add a known volume of the selected organic solvent (e.g., 1.0 mL). c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). b. Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h); the concentration should be constant.[5]

-

Phase Separation: a. Remove the vials from the shaker and allow the undissolved solid to settle by gravity for 1-2 hours at the same constant temperature. Centrifugation can be used to accelerate this process. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove any remaining solid particulates.

-

Quantification by HPLC: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to create a calibration curve. b. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. c. Inject the standards and the diluted sample onto the HPLC system. d. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve. e. Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

Conclusion: From Prediction to Practice

This guide provides a comprehensive, predictive analysis of the , grounded in its fundamental physicochemical properties. The molecule's highly lipophilic and weakly basic nature, a result of its halogenated quinoline structure, suggests high solubility in polar aprotic and halogenated solvents like DMSO and dichloromethane, moderate solubility in aromatic solvents, and poor solubility in alkanes and, to a lesser extent, alcohols.

While these predictions offer a strong, scientifically-reasoned starting point for solvent selection, they are not a substitute for empirical measurement. The detailed shake-flask protocol provided herein represents a robust, self-validating system for obtaining precise quantitative data. For any researcher or developer working with this compound, a combination of this predictive framework and rigorous experimental validation will ensure efficient process development, from synthesis to final application.

References

-

PubChemLite. 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN). [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 8-Bromo-4-chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 8-Bromo-4-chloro-5-fluoroquinoline, a key intermediate in pharmaceutical research and development. Given the reactive nature of halogenated quinolines, a thorough understanding and strict adherence to safety guidelines are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

8-Bromo-4-chloro-5-fluoroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities.[1] As a halogenated intermediate, it possesses a unique reactivity profile that is crucial for its intended synthetic applications but also necessitates careful handling.

Table 1: Physicochemical Properties of 8-Bromo-4-chloro-5-fluoroquinoline

| Property | Value | Source |

| CAS Number | 1065093-11-9 | [2] |

| Molecular Formula | C₉H₄BrClFN | [2] |

| Molecular Weight | 260.49 g/mol | [2] |

| Appearance | Yellow to brown solid | [3] |

| Storage Temperature | Room temperature | [3] |

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment must be conducted before commencing any work with 8-Bromo-4-chloro-5-fluoroquinoline. This involves identifying potential hazards and implementing appropriate control measures.

Diagram 1: Risk Assessment Workflow

Caption: A cyclical approach to risk assessment for handling hazardous chemicals.

Primary Hazards:

-

Acute Toxicity (Oral): Based on analogs, this compound is likely toxic if swallowed.

-

Skin and Eye Irritation/Damage: Direct contact can cause skin irritation and serious eye damage.[5][6]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]

-

Unknown Long-term Effects: Due to the lack of specific data, chronic exposure effects are unknown and should be minimized. The carcinogenic potential of the parent quinoline structure warrants caution.[4]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment.

3.1. Engineering Controls:

-

Fume Hood: All handling of 8-Bromo-4-chloro-5-fluoroquinoline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory.

Diagram 2: Mandatory PPE for Handling 8-Bromo-4-chloro-5-fluoroquinoline

Caption: Essential PPE for safe handling of the target compound.

Table 2: Personal Protective Equipment Specifications

| PPE Category | Item | Specification | Rationale |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects eyes from dust, splashes, and vapors. |

| Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[7] | Provides a barrier against skin contact. |

| Body Protection | Laboratory Coat | A long-sleeved, fully buttoned lab coat must be worn. | Protects skin and personal clothing from contamination. |

Safe Handling and Storage Protocols

4.1. Handling Procedures:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning, and the correct PPE is donned. Have a spill kit readily accessible.

-

Weighing and Transfer: Conduct all weighing and transfers within a fume hood.[7] Use a spatula for solid transfers and avoid creating dust.

-

Reaction Setup: Set up reactions in a fume hood. Ensure all glassware is clean, dry, and free of cracks.

-

Avoid Incompatibilities: While specific incompatibility data is limited, as a general precaution for halogenated compounds, avoid strong oxidizing agents, strong bases, and moisture.[7]

-

Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

4.2. Storage Requirements:

-

Container: Store in a tightly sealed, properly labeled container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area.[8]

-

Segregation: Store away from incompatible materials. Do not store with food or drink.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1. First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

5.2. Spill and Disposal Procedures:

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

-

Decontaminate the spill area.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others.

-

Prevent entry to the area.

-

Contact your institution's emergency response team.

-

-

Disposal: Dispose of waste materials, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to sewer systems.[8]

Conclusion: A Commitment to Safety

8-Bromo-4-chloro-5-fluoroquinoline is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can mitigate risks and foster a secure and productive research environment. This guide serves as a foundational resource, but it is incumbent upon each user to supplement this information with institution-specific safety policies and to exercise prudent judgment in all experimental endeavors.

References

-